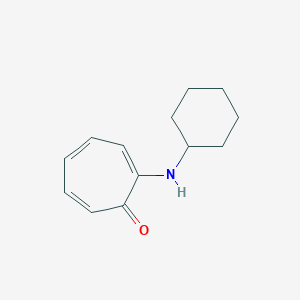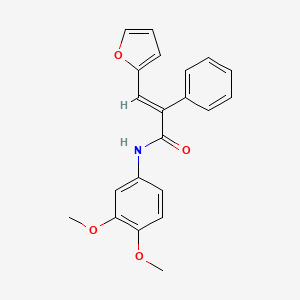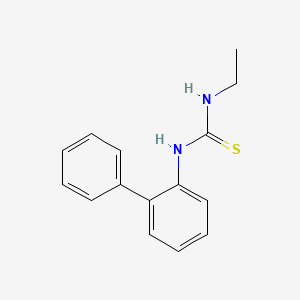![molecular formula C19H23N3O3 B5877067 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as DMNP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMNP is a yellow powder that is soluble in organic solvents and has a molecular weight of 369.45 g/mol.
科学研究应用
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been used in a wide range of scientific research applications, including but not limited to:
1. As a fluorescent probe for imaging biological membranes and intracellular structures.
2. As a tool for studying the binding and transport of small molecules across biological membranes.
3. As a substrate for enzymatic assays to measure the activity of enzymes involved in drug metabolism and detoxification.
4. As a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
作用机制
The mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol is not fully understood, but it is believed to involve interactions with biological membranes and proteins. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to bind to lipid bilayers and alter their physical properties, such as fluidity and curvature. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has also been shown to interact with proteins involved in membrane transport and signal transduction pathways, leading to changes in their activity and function.
Biochemical and Physiological Effects:
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has been shown to have a variety of biochemical and physiological effects, including:
1. Altering the permeability and fluidity of biological membranes.
2. Modulating the activity of transporters and channels involved in the uptake and efflux of small molecules.
3. Inducing oxidative stress and DNA damage in cells.
4. Inhibiting the activity of enzymes involved in drug metabolism and detoxification.
实验室实验的优点和局限性
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has several advantages for use in lab experiments, including its fluorescent properties, low toxicity, and ability to interact with biological membranes and proteins. However, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol also has some limitations, such as its limited solubility in aqueous solutions and potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, including:
1. Developing new synthesis methods to improve the yield and purity of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol.
2. Investigating the mechanism of action of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol at the molecular level, using techniques such as NMR spectroscopy and X-ray crystallography.
3. Studying the pharmacokinetics and pharmacodynamics of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol in vivo, to better understand its potential therapeutic applications.
4. Developing new fluorescent probes based on the structure of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol, with improved properties for imaging biological systems.
Conclusion:
In conclusion, 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol is a chemical compound that has been extensively studied for its potential use in scientific research. 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol has a wide range of applications, including as a fluorescent probe, tool for studying membrane transport, and potential therapeutic agent. Future research on 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol will likely focus on improving synthesis methods, understanding its mechanism of action, and developing new applications for this versatile compound.
合成方法
2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylpiperazine with 4-nitrobenzaldehyde, followed by reduction and demethylation. The yield of 2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol can be improved by optimizing reaction conditions such as temperature, pH, and reaction time.
属性
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)18(11-14)21-9-7-20(8-10-21)13-16-12-17(22(24)25)5-6-19(16)23/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTHANIRQQBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422869 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)



![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)


![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)